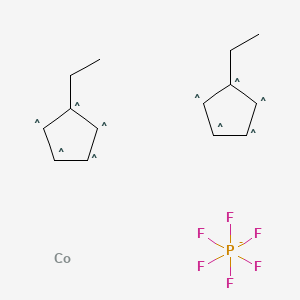
CID 16213736
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylcyclopentadienyl)cobalt(III): is an organometallic compound that belongs to the class of metallocenes It consists of a cobalt ion sandwiched between two ethylcyclopentadienyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(ethylcyclopentadienyl)cobalt(III) typically involves the reaction of cobalt salts with ethylcyclopentadienyl anions. One common method is the reaction of cobalt(II) chloride with sodium ethylcyclopentadienide in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of bis(ethylcyclopentadienyl)cobalt(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified by recrystallization or sublimation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Bis(ethylcyclopentadienyl)cobalt(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(IV) species.
Reduction: It can be reduced to cobalt(II) species.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed:
Oxidation: Cobalt(IV) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New metallocene complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis(ethylcyclopentadienyl)cobalt(III) is used as a precursor for the synthesis of other organometallic compounds. It is also employed in catalytic processes, such as polymerization reactions and hydrogenation.
Biology: In biological research, the compound is studied for its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Medicine: The compound’s unique structure and reactivity make it a candidate for the design of new therapeutic agents, especially in the field of cancer treatment.
Industry: In industrial applications, bis(ethylcyclopentadienyl)cobalt(III) is used in the production of advanced materials, including thin films and nanomaterials. It is also utilized in the fabrication of electronic devices due to its conductive properties.
Mecanismo De Acción
The mechanism of action of bis(ethylcyclopentadienyl)cobalt(III) involves its ability to coordinate with various substrates through its cobalt center. The ethylcyclopentadienyl ligands provide stability to the cobalt ion, allowing it to participate in a range of chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Bis(cyclopentadienyl)cobalt(II):
Bis(pentamethylcyclopentadienyl)cobalt(III): This compound has bulkier ligands, leading to different steric and electronic properties.
Uniqueness: Bis(ethylcyclopentadienyl)cobalt(III) is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which influence its solubility, reactivity, and overall stability. These properties make it suitable for specific applications where other metallocenes may not be as effective.
Propiedades
Número CAS |
52308-79-9 |
|---|---|
Fórmula molecular |
C14H18CoF6P- |
Peso molecular |
390.19 g/mol |
InChI |
InChI=1S/2C7H9.Co.F6P/c2*1-2-7-5-3-4-6-7;;1-7(2,3,4,5)6/h2*3-6H,2H2,1H3;;/q;;;-1 |
Clave InChI |
OKNORMJNKPIKBH-UHFFFAOYSA-N |
SMILES canónico |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
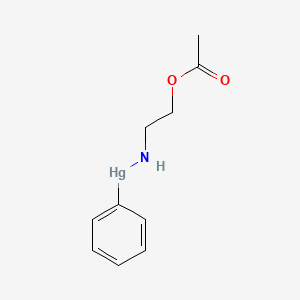
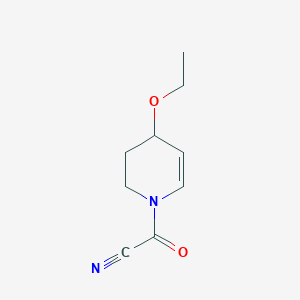
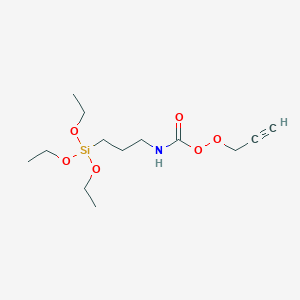
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)
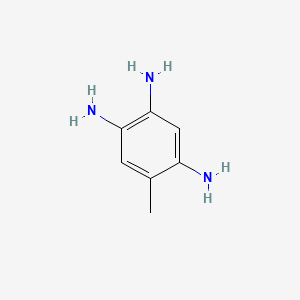
![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13804535.png)
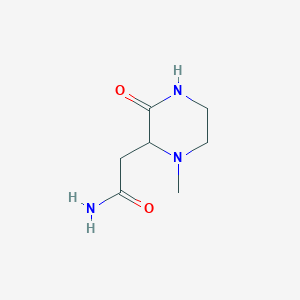
![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/structure/B13804546.png)
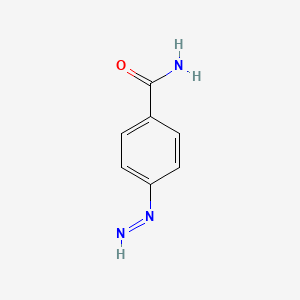
![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
